Home > Products > Screening Compounds P123918 > 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one - 59892-40-9

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one

Catalog Number: EVT-1482550
CAS Number: 59892-40-9
Molecular Formula: C₁₀H₁₂N₄O₅
Molecular Weight: 268.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is a nitrogen-containing heterocycle . It is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , which have been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are related to “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Molecular Structure Analysis

The molecular structure of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These compounds are nitrogen-containing heterocycles and have been used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” related compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

N3,5'-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridinin-5-one

Compound Description: This compound, identified as N3,5'-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridinin-5-one, exhibits anti-Hepatitis C virus (HCV) activity in vitro. It demonstrated an EC50 value of 19.7 μM in replicon cells. [, ]

Relevance: This compound is structurally identical to 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one. The difference lies in the paper using alternative nomenclature, "N3,5'-cyclo" and "pyridinin" instead of "pyridin". This highlights the importance of recognizing variations in chemical naming conventions. [, ]

Relevance: This compound is structurally similar to 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, differing only by the absence of the 3'-hydroxyl group on the ribose sugar moiety. This modification resulted in a loss of anti-HCV activity, suggesting the importance of the 3'-hydroxyl group for the biological activity of the parent compound. []

Overview

4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is a novel compound recognized for its potential as an anti-hepatitis C virus agent. This compound has garnered attention due to its structural uniqueness and biological activity, making it a subject of interest in medicinal chemistry and virology.

Source

The compound was first synthesized and characterized in studies aimed at developing new antiviral agents against hepatitis C virus. The initial identification and synthesis were reported in various scientific publications, including studies that detailed its efficacy and structural properties .

Classification

4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one belongs to the class of nucleoside analogs, specifically triazole derivatives. It is classified as a potential antiviral agent due to its ability to inhibit the replication of the hepatitis C virus.

Synthesis Analysis

Methods

The synthesis of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one involves several chemical reactions starting from 2-hydroxy-5-nitropyridine. The synthetic pathway typically includes:

  1. Formation of the Triazole Ring: This is achieved through cycloaddition reactions involving azides and alkynes.
  2. Ribofuranosylation: The introduction of the β-D-ribofuranosyl moiety is performed using ribofuranose derivatives, which are reacted under specific conditions to yield the final nucleoside structure.

Technical details indicate that the synthesis involves careful control of reaction conditions to ensure high yield and purity of the product .

Molecular Structure Analysis

Structure

The molecular structure of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can be described as follows:

  • Core Structure: The compound features a triazole ring fused to a pyridine derivative.
  • Ribofuranosyl Group: A β-D-ribofuranosyl sugar moiety is attached at the 4-position of the triazole ring.

Data

The chemical formula for this compound is C₁₁H₁₃N₅O₅, with a molecular weight of approximately 273.26 g/mol. X-ray crystallography or NMR spectroscopy may be used to confirm its three-dimensional structure .

Chemical Reactions Analysis

Reactions

The primary chemical reactions associated with 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one include:

  1. Cycloaddition Reactions: These are critical for forming the triazole ring.
  2. Glycosylation Reactions: The attachment of the ribofuranosyl group involves nucleophilic attack by the sugar on an appropriate electrophile derived from the triazole precursor.

Technical details suggest that optimization of these reactions can significantly enhance yields and reduce by-products .

Mechanism of Action

Process

The mechanism by which 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one exerts its antiviral effects against hepatitis C virus involves:

  1. Inhibition of Viral Replication: The compound interferes with viral RNA synthesis by mimicking natural nucleosides, thereby incorporating into viral RNA and disrupting its function.
  2. Cellular Uptake: The ribofuranosyl moiety facilitates cellular uptake through nucleoside transporters, enhancing bioavailability within host cells.

Data from in vitro studies indicate an effective concentration (EC50) of approximately 19.7 µM in replicon cells, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and polar organic solvents, which aids in its biological activity.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can participate in further chemical modifications due to reactive functional groups present in its structure.

Relevant analyses include spectroscopic methods (NMR, UV-Vis) to determine purity and structural integrity .

Applications

Scientific Uses

4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one has significant potential applications in:

  1. Antiviral Drug Development: As an anti-hepatitis C virus agent, it may contribute to therapeutic strategies against viral infections.
  2. Research Tool: It serves as a model compound for studying nucleoside analogs and their mechanisms of action against viral pathogens.

Further research is ongoing to explore its efficacy in clinical settings and potential modifications to enhance activity and reduce side effects .

Properties

CAS Number

59892-40-9

Product Name

4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one

IUPAC Name

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one

Molecular Formula

C₁₀H₁₂N₄O₅

Molecular Weight

268.23

InChI

InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1

SMILES

C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O

Synonyms

1,4-Dihydro-4-β-D-ribofuranosyl-5H-1,2,3-triazolo[4,5-b]pyridin-5-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.